molecular formula C19H20F3N5 B6430886 4-cyclopropyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine CAS No. 2198194-07-7

4-cyclopropyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

Cat. No.: B6430886
CAS No.: 2198194-07-7
M. Wt: 375.4 g/mol
InChI Key: JBAYZLSMIVDMGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a bicyclic heterocyclic compound featuring a pyrimidine core substituted with a cyclopropyl group at position 4 and a fused octahydropyrrolo[3,4-c]pyrrole moiety at position 4. The pyrrolo-pyrrole system is further functionalized with a 3-(trifluoromethyl)pyridin-2-yl group, a structural motif known to enhance metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

2-(6-cyclopropylpyrimidin-4-yl)-5-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N5/c20-19(21,22)15-2-1-5-23-18(15)27-9-13-7-26(8-14(13)10-27)17-6-16(12-3-4-12)24-11-25-17/h1-2,5-6,11-14H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAYZLSMIVDMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3CC4CN(CC4C3)C5=C(C=CC=N5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Cyclopropyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine (CAS No. 2198194-07-7) is a complex organic compound notable for its unique structural features, which include a pyrimidine core and various functional groups such as cyclopropyl and trifluoromethyl moieties. These characteristics contribute to its potential biological activity, particularly in enzyme inhibition and receptor modulation, making it a candidate for therapeutic applications in diseases like cancer and infections.

The molecular formula of the compound is C19H20F3N5C_{19}H_{20}F_3N_5 with a molecular weight of approximately 375.4 g/mol. Its structure includes a pyrimidine ring that is pivotal for its biological interactions.

PropertyValue
Molecular FormulaC19H20F3N5
Molecular Weight375.4 g/mol
CAS Number2198194-07-7

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound's ability to modulate biochemical pathways is crucial in disease progression.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of phosphoinositide 3-kinase (PI3K), particularly the delta isoform (PI3Kδ), which plays a significant role in immune responses and various diseases such as cancer and autoimmune disorders. Inhibition of PI3Kδ can lead to decreased cell proliferation and survival in malignant cells, highlighting its potential therapeutic applications in oncology .

Biological Activity Studies

Several studies have been conducted to evaluate the biological activities of this compound, focusing on its efficacy against various cancer cell lines and its potential as an antimicrobial agent.

Case Study: Cancer Cell Lines

A study assessed the cytotoxic effects of this compound against human cancer cell lines. The results showed significant inhibition of cell growth, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary results suggest effectiveness against several bacterial strains, indicating its potential as an antibiotic or adjunct therapy in infectious diseases .

Synthesis and Optimization

The synthesis of this compound involves multiple steps starting from readily available precursors. Key synthetic methods include:

  • Construction of the Pyrimidine Ring : Utilizing cyclization reactions.
  • Introduction of Functional Groups : Employing electrophilic substitution reactions to introduce trifluoromethyl and cyclopropyl groups.
  • Purification : Advanced techniques such as chromatography are used to achieve high purity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a class of bicyclic pyrrolo-pyrrole derivatives, which are frequently explored as small-molecule antagonists or enzyme inhibitors. Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural and Functional Differences

Compound Name Pyrimidine Substituent Bicyclic Substituent Key Functional Groups Potential Therapeutic Use
4-Cyclopropyl-6-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine Cyclopropyl (C₄) 3-(Trifluoromethyl)pyridin-2-yl Trifluoromethyl, pyridine Undisclosed (likely RBP4 antagonism)
6-Methyl-2-((3aR,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carboxylic Acid Methyl (C₆), carboxylic acid 2-(Trifluoromethyl)phenyl Trifluoromethyl, carboxylic acid RBP4 antagonism
4-Cyclopropyl-6-[5-(2,5-dimethylfuran-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine Cyclopropyl (C₄) 2,5-Dimethylfuran-3-carbonyl Furan, carbonyl Undisclosed

Key Observations:

Pyrimidine Substituents: The cyclopropyl group in the target compound and may enhance steric shielding and metabolic stability compared to the methyl group in .

Bicyclic Substituents: The 3-(trifluoromethyl)pyridin-2-yl group in the target compound offers a balance of lipophilicity (via CF₃) and hydrogen-bonding capacity (via pyridine nitrogen), which could optimize target engagement. The furan-carbonyl substituent in introduces an electron-rich heterocycle, which may alter electronic interactions in binding pockets compared to pyridine-based analogs .

Synthetic Accessibility: The target compound likely employs Pd-catalyzed cross-coupling (as seen in ) to install the pyridinyl group, a method known for efficiency in constructing aryl-heterocycle linkages. The absence of a carboxylic acid (unlike ) simplifies synthesis by avoiding hydrolysis steps .

Hypothesized Pharmacological and Physicochemical Properties

  • Lipophilicity (LogP) : The trifluoromethyl-pyridine moiety likely increases LogP compared to (due to the carboxylic acid) but decreases it relative to (due to the polar pyridine vs. furan).
  • Binding Affinity: Pyridine’s nitrogen may form critical hydrogen bonds with RBP4’s retinol-binding pocket, similar to interactions observed in but with improved selectivity over phenyl analogs .
  • Metabolic Stability : The cyclopropyl group and trifluoromethylpyridine are expected to reduce oxidative metabolism, enhancing half-life relative to methyl-substituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.